molecular formula C21H23N3O2 B7719771 N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7719771
M. Wt: 349.4 g/mol
InChI Key: KTOYBBVNMJXUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPOB belongs to the family of oxadiazole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have shown that N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can lead to the activation of various signaling pathways that can have therapeutic effects.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can inhibit the growth of cancer cells and induce apoptosis. N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects and can prevent the death of neurons. In addition, N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory properties and can reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity towards GSK-3β. N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to selectively inhibit GSK-3β without affecting other kinases. This specificity can be advantageous in studying the role of GSK-3β in various cellular processes. However, one of the limitations of using N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water. This can make it difficult to administer N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in certain experiments.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is the development of more efficient synthesis methods for N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Another direction is the study of the effects of N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in other diseases, such as diabetes and cardiovascular diseases. In addition, the development of N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved solubility and specificity can also be a future direction for research.

Synthesis Methods

N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep process that involves the reaction of 2-ethylphenylamine with p-tolylacetic acid to form an intermediate compound. This intermediate is then reacted with thionyl chloride to form an acid chloride, which is subsequently reacted with 3-amino-5-methyl-1,2,4-oxadiazole to form N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is in the field of cancer research. Studies have shown that N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has anti-tumor properties and can inhibit the growth of cancer cells. N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects and can prevent the death of neurons.

properties

IUPAC Name

N-(2-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-3-16-7-4-5-8-18(16)22-19(25)9-6-10-20-23-21(24-26-20)17-13-11-15(2)12-14-17/h4-5,7-8,11-14H,3,6,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOYBBVNMJXUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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